Actinidic Acid

Description

Properties

IUPAC Name |

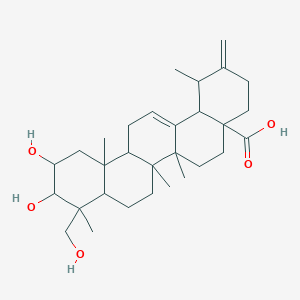

10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMVHFPLIIYYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341971-45-7 | |

| Record name | Actinidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Actinidic Acid in Botanical Species

Comparative Analysis across Actinidia Species

The distribution of actinidic acid and its structural relatives, primarily ursane-type triterpenoids, varies among different species of the Actinidia genus. Research has focused on several species, revealing a diverse profile of these compounds in various parts of the plants, including fruits, leaves, and roots.

Detailed Research Findings

This compound was first identified in the peel of unripe kiwi fruit, specifically the 'Golden King' cultivar of Actinidia deliciosa. It is classified as a phytoalexin, a substance produced by plants in response to stress, such as fungal infection. thegoodscentscompany.comnih.gov Its chemical structure is 2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid. nih.gov

While this compound itself has been pinpointed in A. deliciosa, subsequent research has uncovered derivatives of this compound in other species. In the leaves of Actinidia arguta, several this compound derivatives have been identified, including 3-O-trans-p-coumaroylasiatic acid, 23-O-trans-p-coumaroylasiatic acid, and other related compounds. nih.govrhhz.net The roots of A. arguta have also been found to contain a new coumaroyl triterpene, 3-O-trans-p-coumaroyl this compound. frontiersin.org

Investigations into the chemical constituents of Actinidia eriantha have revealed the presence of various triterpenoids. scionresearch.com While direct evidence of this compound in A. eriantha is not explicitly documented in the reviewed literature, studies have isolated structurally similar ursane-type triterpenoids from its roots. rhhz.netscionresearch.com These include 2α,3β,24-Trihydroxy-urs-12-en-28-oic acid. rhhz.net A comprehensive review of the Actinidia genus also lists the presence of numerous other triterpenoids across twelve different species, highlighting the chemical diversity within the genus. nih.govrhhz.net

The following interactive table provides a comparative overview of the occurrence of this compound and related ursane-type triterpenoids in selected Actinidia species based on published research.

Interactive Data Table: Occurrence of this compound and Related Triterpenoids in Actinidia Species

| Compound | Actinidia deliciosa | Actinidia arguta | Actinidia eriantha | Plant Part | Reference(s) |

| This compound | Present | Not Reported | Not Reported | Unripe Fruit Peel | thegoodscentscompany.comnih.gov |

| This compound Derivatives | Not Reported | Present | Not Reported | Leaves, Roots | nih.govrhhz.netfrontiersin.org |

| 2α,3β,24-Trihydroxy-urs-12-en-28-oic acid | Not Reported | Present | Present | Not Specified, Roots | rhhz.netmdpi.com |

| Ursolic Acid | Present | Present | Present | Not Specified, Roots | rhhz.netscionresearch.com |

This table is based on available scientific literature and indicates the reported presence or absence of the specified compounds. "Not Reported" signifies that the compound has not been identified in that species within the reviewed sources.

Advanced Spectroscopic and Chromatographic Characterization of Actinidic Acid and Its Derivatives

Structural Elucidation Methodologies

The definitive structure of actinidic acid, identified as 2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid, and its derivatives has been established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). sciforschenonline.orgthieme-connect.de These techniques provide complementary information, with NMR offering detailed insights into the carbon-hydrogen framework and MS revealing the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been indispensable in the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assign the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

The ¹H-NMR spectrum of this compound provides foundational information regarding the different types of protons present in the molecule, including methyl, methylene, and methine groups, as well as olefinic and hydroxyl protons. The chemical shifts, multiplicities, and coupling constants of these signals are critical for initial structural assignments.

Similarly, the ¹³C-NMR spectrum reveals the number of distinct carbon environments and their nature (methyl, methylene, methine, quaternary, carbonyl, and olefinic carbons). The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom.

Table 1: ¹H-NMR (500 MHz, CDCl₃) and ¹³C-NMR (125 MHz, CDCl₃) Data for a Derivative, 3-O-trans-p-coumaroyl this compound (Note: Data for the parent this compound is not fully available in the public domain and requires access to the primary literature. The following table for a key derivative illustrates the type of data obtained.)

| Position | δH (ppm) | δC (ppm) |

| 2 | 3.82 (m) | 68.9 |

| 3 | 4.68 (d, J=9.5 Hz) | 81.2 |

| 12 | 5.35 (t, J=3.5 Hz) | 127.5 |

| 23 | 3.45, 3.20 (each d, J=11.0 Hz) | 66.5 |

| 24 | 0.95 (s) | 16.8 |

| 25 | 0.80 (s) | 17.1 |

| 26 | 0.90 (d, J=6.0 Hz) | 17.2 |

| 27 | 1.05 (s) | 24.1 |

| 29 | 1.00 (d, J=6.5 Hz) | 21.5 |

| 30 | 4.92 (br s), 4.88 (br s) | 107.2 |

| p-Coumaroyl Moiety | ||

| 2' | 7.45 (d, J=8.5 Hz) | 130.4 |

| 3' | 6.85 (d, J=8.5 Hz) | 116.0 |

| 7' | 7.65 (d, J=16.0 Hz) | 145.1 |

| 8' | 6.35 (d, J=16.0 Hz) | 117.8 |

| 9' | - | 168.9 |

Two-dimensional NMR techniques have been crucial for the complete and unambiguous assignment of the ¹H and ¹³C signals of this compound derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This information is vital for piecing together the carbon skeleton and for placing substituents on the triterpenoid (B12794562) framework. For instance, in 3-O-trans-p-coumaroyl this compound, an HMBC correlation between the H-3 proton of the this compound core and the carbonyl carbon of the p-coumaroyl group confirmed the position of esterification.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry has been a key tool in determining the molecular weight and elemental composition of this compound and its derivatives.

HR-ESI-TOF-MS analysis of 3-O-trans-p-coumaroyl this compound provided a quasi-molecular ion peak [M+Na]⁺ at m/z 655.3658. This high-resolution measurement allowed for the unambiguous determination of the elemental composition as C₃₉H₅₂O₇Na, which is consistent with the proposed structure. This technique is particularly valuable for its high mass accuracy, which enables the confident assignment of molecular formulas to unknown compounds.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules like this compound.

Infrared (IR) Spectroscopy provides invaluable information about the functional groups present in a molecule. For this compound, IR spectroscopy would be used to identify key vibrational frequencies corresponding to its structural components. The spectrum of a triterpenoid carboxylic acid, such as this compound, is expected to show characteristic absorption bands. A very broad trough, typically in the range of 2500–3300 cm⁻¹, is indicative of the O-H bond stretching in the carboxylic acid group. The presence of multiple hydroxyl (-OH) groups would also contribute to broad absorptions in the 3200-3600 cm⁻¹ region. A strong, sharp absorption peak between 1680 and 1750 cm⁻¹ would confirm the presence of the carbonyl group (C=O) of the carboxylic acid. Furthermore, absorptions corresponding to C-H stretching in alkane and alkene components would be observed just below and just above 3000 cm⁻¹, respectively, while the C=C bond stretch from the ursadienoic acid skeleton would appear in the 1640-1680 cm⁻¹ region vscht.cz.

| Functional Group | Spectroscopic Technique | Expected Absorption Region/Feature | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | IR Spectroscopy | Broad trough, 2500-3300 cm⁻¹ | vscht.cz |

| O-H (Alcohol) | IR Spectroscopy | Broad band, 3200-3600 cm⁻¹ | vscht.cz |

| C=O (Carboxylic Acid) | IR Spectroscopy | Strong, sharp peak, 1680-1750 cm⁻¹ | vscht.cz |

| C=C (Alkene) | IR Spectroscopy | Moderate band, 1640-1680 cm⁻¹ | vscht.cz |

| C=C (Alkene) | UV Spectroscopy | Absorption in the UV range (typically <220 nm for isolated C=C) | chemguide.co.uk |

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is indispensable for separating this compound from the multitude of other compounds present in kiwifruit extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of active components in plant extracts, including those from kiwifruit seeds and flesh alljournal.netresearchgate.net. For a compound like this compound, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient mixture of water (containing an acid like formic acid to ensure protonation) and an organic solvent such as acetonitrile (B52724) or methanol. Detection methods commonly coupled with HPLC for the analysis of this compound include Diode-Array Detection (DAD) for UV-Vis spectral information and Evaporative Light Scattering Detection (ELSD), which is suitable for non-volatile, semi-volatile, and thermally stable compounds that lack a UV chromophore phytopurify.com.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing smaller stationary phase particles (typically under 2 µm), UPLC systems can operate at higher pressures, leading to dramatically improved resolution, sensitivity, and much faster analysis times. This high-throughput capability is particularly advantageous in metabolomics studies where a large number of samples need to be analyzed researchgate.netbohrium.com.

Column chromatography is a fundamental and versatile purification technique essential for the initial isolation of compounds from crude natural extracts aesj.netnih.gov. In the context of this compound, column chromatography would be the primary method used to separate fractions of the initial kiwifruit peel extract nih.gov. The process involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. By applying a solvent or a gradient of solvents (mobile phase) with increasing polarity, compounds are eluted based on their differential affinities for the stationary and mobile phases. This allows for the separation of triterpenoids like this compound from other classes of compounds such as flavonoids, chlorophylls, and sugars. The fractions collected are then typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound, which can then be pooled for further purification, often by HPLC nih.gov.

| Technique | Principle | Primary Application | Typical Stationary Phase | Common Detectors |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption and partitioning | Initial isolation and large-scale purification from crude extracts | Silica gel, Alumina | Fraction collection followed by TLC/HPLC analysis |

| HPLC | High-pressure separation based on partitioning | Quantitative analysis and final purification | Reversed-phase C18 | DAD, ELSD, Mass Spectrometry (MS) |

| UPLC | Separation using sub-2 µm particles at high pressure | High-throughput quantitative analysis and metabolomics | Reversed-phase C18 | DAD, Mass Spectrometry (MS) |

Metabolomic Profiling Approaches

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering insights into the complex biochemistry of kiwifruit.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics for identifying and quantifying a wide range of compounds in an extract with minimal sample preparation. In the analysis of kiwifruit extracts, ¹H NMR spectroscopy provides a detailed chemical fingerprint. Each proton in a molecule resonates at a specific frequency, known as its chemical shift (δ), which is measured in parts per million (ppm) wikipedia.orglibretexts.org. This chemical shift is highly sensitive to the proton's electronic environment. By analyzing the ¹H NMR spectrum of a kiwifruit extract, researchers can identify numerous metabolites simultaneously, including amino acids, sugars, organic acids, and triterpenoids like this compound nih.gov. The position (chemical shift), multiplicity (splitting pattern), and integral (area under the peak) of the signals provide critical information for structural elucidation and quantification.

The coupling of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a leading-edge platform for non-targeted metabolomic analysis researchgate.netmdpi.com. UPLC provides rapid, high-resolution separation of metabolites from a complex extract. The eluent is then introduced into the Q-TOF mass spectrometer, which provides highly accurate mass measurements, allowing for the determination of elemental formulas for the detected compounds researchgate.netmdpi.com.

The MSE (or MSᴱ) acquisition mode is a specific technique where the instrument alternates between low-energy scans (which keep the parent ions intact) and high-energy scans (which cause fragmentation). This allows for the simultaneous collection of data on precursor ions and their corresponding fragment ions from a single analytical run. This comprehensive dataset is invaluable for the confident identification of known and unknown compounds. When applied to Actinidia extracts, UPLC-Q-TOF-MSE can identify hundreds of metabolites, including various triterpenoids and their derivatives researchgate.netnih.gov. The vast amount of data generated is then processed using chemometric tools, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify patterns and pinpoint characteristic metabolic markers that differentiate various samples (e.g., different cultivars or tissues) bohrium.com.

Biosynthetic Pathways and Metabolic Interrelationships of Actinidic Acid

Triterpenoid (B12794562) Biosynthesis in Actinidia Species

The formation of actinidic acid is a branch of the broader triterpenoid biosynthetic pathway, a complex network responsible for producing a vast array of structurally diverse and biologically active compounds. In Actinidia species, this pathway is a testament to the intricate enzymatic machinery that plants have evolved.

Precursor Compounds and Enzymatic Steps

The biosynthesis of triterpenoids, including this compound, originates from the cyclization of 2,3-oxidosqualene (B107256). This crucial step is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). In Actinidia eriantha, two multifunctional α-amyrin synthases, AeOSC2 and AeOSC3, have been identified. These enzymes are capable of producing α-amyrin, the precursor to ursane-type triterpenoids like this compound, as well as β-amyrin and small amounts of ψ-taraxasterol. acs.orgacs.orgresearcher.lifenih.gov

Following the formation of the basic triterpene skeletons, a series of oxidative reactions occur, primarily mediated by cytochrome P450 monooxygenases (CYPs). Research on A. eriantha has pinpointed two specific cytochrome P450s, AeCYP716A8 and AeCYP716A9, which catalyze the oxidation at the C-28 position of the α-amyrin and β-amyrin backbones. acs.orgacs.orgresearcher.lifenih.gov This multi-step oxidation is fundamental in producing the acidic functional group characteristic of many bioactive triterpenic acids. This compound itself is chemically identified as 2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid. tandfonline.comtandfonline.comjst.go.jpnih.gov

Role as a Phytoalexin in Plant Defense Mechanisms

This compound plays a vital role as a phytoalexin, an antimicrobial compound that is synthesized by plants in response to pathogen attack or other stress factors. tandfonline.comtandfonline.comjst.go.jpbiocrick.com This defensive function is particularly evident in unripe kiwi fruit, which exhibit resistance to certain fungal infections. tandfonline.com

Induction and Accumulation in Response to Stress (e.g., Pathogen Attack)

The production of this compound is not constitutive but is induced upon stress. Studies have shown that when unripe kiwi fruit (Actinidia deliciosa) are wounded and inoculated with a fungus such as Colletotrichum musae, there is a notable accumulation of this compound and other triterpene phytoalexins in the peel. tandfonline.comtandfonline.comjst.go.jpnih.gov This induced defense mechanism is a key strategy for plants to ward off potential pathogens. The resistance of some unripe fruits to fungal infections, which often diminishes as the fruit ripens, has been linked to the production of such phytoalexins. tandfonline.com

This compound Derivatives and Conjugates

The structural scaffold of this compound serves as a template for the biosynthesis of a variety of derivatives and conjugates, further expanding the chemical diversity within Actinidia species. These modifications often involve the attachment of other chemical moieties, such as phenylpropanoids.

Phenylpropanoid-Conjugated Triterpenoids

A notable class of this compound derivatives are the phenylpropanoid-conjugated triterpenoids. In the leaves of Actinidia arguta (hardy kiwifruit), several such compounds have been isolated and identified. These include:

Actiniargupenes A-C : These are derivatives of this compound where a phenylpropanoid unit is attached. researchgate.netnih.govacs.orgresearchgate.net

Dehydroisothis compound : Another identified derivative found in A. arguta. researchgate.netnih.govacs.orgresearchgate.netmdpi.com

Actiniargupenes D-F : These are asiatic acid derivatives that also feature phenylpropanoid substituents. researchgate.netnih.govacs.orgresearchgate.net

The conjugation with phenylpropanoids, such as a trans-coumaroyl group, can occur at different positions on the this compound molecule. researchgate.net For example, Actiniargupene B is characterized by a trans-coumaroyl group ester-linked at the C-23 position of this compound. researchgate.net

Linkages to the Phenylpropanoid Pathway

The existence of phenylpropanoid-conjugated triterpenoids points to a metabolic link between the triterpenoid and phenylpropanoid biosynthetic pathways. The phenylpropanoid pathway is responsible for the synthesis of a wide range of phenolic compounds, originating from the amino acid phenylalanine. Quinic acid is a key intermediate in the biosynthesis of many aromatic compounds and is found in significant amounts in Actinidia fruits. ishs.org The conjugation of phenylpropanoids to the this compound skeleton suggests a sophisticated metabolic network where intermediates or end-products of one pathway are utilized in another, leading to the creation of hybrid molecules with potentially novel biological activities. researchgate.netnih.govacs.orgresearchgate.netmdpi.com

Broader Metabolic Context in Plants (e.g., Response to Nutrient Stress)

The biosynthesis of this compound, a pentacyclic triterpenoid phytoalexin, is intricately linked to the broader metabolic status of the plant, particularly in response to various forms of stress, including nutrient stress. Phytoalexins are not typically produced in significant amounts by healthy, unstressed plants. Their synthesis is a defensive response, rapidly induced when the plant perceives a threat, be it from pathogen attack, physical damage, or adverse environmental conditions like nutrient deficiency. tulane.edutaylorandfrancis.comnih.gov

The Role of Phytoalexins in Plant Stress Response

Phytoalexins are low molecular weight, antimicrobial compounds synthesized de novo following stress. nih.govresearchgate.net Their production is a hallmark of a plant's induced defense system. Factors that can trigger this response include:

Biotic Stress: Fungal or bacterial infections are potent inducers of phytoalexin synthesis. tulane.edu this compound itself was first isolated from unripe kiwi fruit (Actinidia deliciosa) that had been wounded and inoculated with a fungus.

Abiotic Stress: Environmental stressors such as UV light, drought, temperature fluctuations, and nutrient imbalances can also elicit the production of these defensive compounds. tulane.edutaylorandfrancis.com

The accumulation of phytoalexins at the site of stress is intended to inhibit the growth and spread of pathogens or to protect the plant from further damage. taylorandfrancis.comresearchgate.net This response is part of a complex signaling network that often involves key plant hormones like jasmonic acid and salicylic (B10762653) acid. taylorandfrancis.com

Triterpenoid Biosynthesis as a Stress-Induced Pathway

This compound belongs to the triterpenoid class of compounds, which are all synthesized from the C30 precursor, 2,3-oxidosqualene. mdpi.comnih.gov This pathway is a branch of the extensive isoprenoid pathway, which also produces essential molecules like sterols. Research suggests a competitive relationship between the biosynthesis of sterols (essential for normal cell function) and stress-induced triterpenoids. Under stress conditions, resources may be diverted towards the production of defensive triterpenoids like this compound, sometimes at the expense of sterol formation. mdpi.com

Recent studies on Actinidia eriantha have identified key enzymes that are crucial for the biosynthesis of ursane-type triterpenoids, the structural class to which this compound belongs. nih.govacs.org

| Enzyme Class | Specific Enzyme (in Actinidia eriantha) | Function in Triterpenoid Biosynthesis | Precursor/Substrate | Product |

| Oxidosqualene Cyclase (OSC) | AeOSC2, AeOSC3 | Catalyzes the cyclization of the linear 2,3-oxidosqualene into a pentacyclic structure. | 2,3-oxidosqualene | α-amyrin (ursane-type scaffold) & β-amyrin (oleanane-type scaffold) |

| Cytochrome P450 (CYP) | AeCYP716A8, AeCYP716A9 | Mediates the multi-step oxidation of the triterpene scaffold at the C-28 position. | α-amyrin | Ursolic Acid (via intermediates) |

This table is based on research findings on the biosynthesis of ursane-type triterpenoids in Actinidia eriantha, the precursors to compounds like this compound. nih.govacs.orgresearcher.life

The biosynthesis of this compound follows this fundamental pathway. It begins with the cyclization of 2,3-oxidosqualene by an α-amyrin synthase (an OSC) to form the ursane (B1242777) backbone. nih.gov Subsequent modifications by cytochrome P450 enzymes and other hydroxylases introduce the carboxyl group at C-28 and the hydroxyl groups at positions C-2, C-3, and C-23, leading to the final this compound molecule.

Nutrient Stress and Secondary Metabolism in Actinidia

Nutrient stress, either a deficiency or an excess of essential minerals, forces plants to make significant metabolic adjustments. These adjustments often involve shunting resources from primary metabolism (growth) to secondary metabolism (defense and survival). mdpi.com

Research on Actinidia species demonstrates a clear link between stress and metabolic shifts:

Drought Stress: In Actinidia arguta, drought conditions led to a more than two-fold increase in the number of identified metabolic compounds compared to control plants. This included the synthesis of quinic acid and caffeic acid, indicating a broad activation of secondary metabolic pathways. bio-conferences.org Waterlogging stress has also been shown to upregulate genes involved in the biosynthesis of terpenoids and flavonoids. mdpi.com

Nutrient Availability: The application of biostimulants containing amino acids or humic and fulvic acids to Actinidia deliciosa has been shown to enhance plant primary metabolism and improve resistance to abiotic stress. mdpi.com These treatments can influence the synthesis of biological molecules essential for growth and stress response, potentially priming the plant to better manage nutrient imbalances. mdpi.com For instance, protein hydrolysates have been found to help plants perform better under low nutrient availability by increasing nutrient use efficiency. frontiersin.org

While direct studies detailing the specific response of this compound synthesis to nutrient stress are limited, the established role of nutrient imbalance as a trigger for phytoalexin production suggests a direct correlation. taylorandfrancis.com It is hypothesized that under conditions of nutrient stress, the signaling pathways within the Actinidia plant would activate the expression of OSC and CYP genes, leading to the accumulation of this compound and other defensive triterpenoids. This metabolic diversion serves as a protective measure, helping the plant to endure unfavorable nutritional conditions.

Molecular Mechanisms and Biological Activities of Actinidic Acid

Enzyme Modulation and Inhibition

Actinidic acid and its derivatives have demonstrated notable inhibitory effects on enzymes that play crucial roles in the digestion of carbohydrates and fats. These findings highlight its potential as a modulator of metabolic pathways.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable glucose. The inhibition of this enzyme is a therapeutic strategy to control postprandial hyperglycemia. Studies have shown that this compound exhibits inhibitory activity against α-glucosidase, with a reported half-maximal inhibitory concentration (IC50) value of 297.37 ± 8.12 µM.

Research into the structure-activity relationships of this compound derivatives has revealed the critical role of specific chemical moieties in their bioactivity. researchgate.net Triterpenoids that are conjugated with a phenylpropanoid substituent have been found to exhibit α-glucosidase inhibitory activity. researchgate.net This suggests that the presence and characteristics of the phenylpropanoid moiety are important for the molecule's ability to interact with and inhibit the enzyme. researchgate.net This structural feature appears to be a key determinant for the observed biological effect.

To understand the inhibitory mechanism at a molecular level, computational molecular docking studies have been performed. These studies have simulated the interaction between α-glucosidase and derivatives of this compound that contain a phenylpropanoid group. researchgate.net

The analysis demonstrated that these compounds could fit into the active site of the enzyme, binding to catalytic amino acid residues through various interactions. researchgate.net Specifically, hydrogen bonds were predicted to form between the hydroxyl (-OH) groups of the phenylpropanoid moiety and key amino acid residues within the enzyme's catalytic domain. For instance, in one simulation with a related phenylpropanoid-conjugated triterpenoid (B12794562), hydrogen bonds were formed with residues such as Asp1157, Lys1460, and Asp1279 in the C-terminal domain of human maltase-glucoamylase (CtMGAM). researchgate.net The 4'-OH group on the phenylpropanoid unit was identified as being particularly important for these binding interactions. researchgate.netnih.gov These simulations suggest that the phenylpropanoid moiety anchors the inhibitor within the enzyme's active site, thereby blocking substrate access and inhibiting its catalytic function. researchgate.net

Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of dietary fats. Its inhibition can reduce the absorption of fats from the intestine. While data on this compound itself is limited, a specific derivative, 3-O-trans-p-coumaroyl this compound, has been isolated and identified as a potent inhibitor of pancreatic lipase. nih.gov

This derivative demonstrated significant in vitro inhibitory activity against pancreatic lipase, with a reported IC50 value of 14.95 µM. nih.gov This finding indicates that the addition of a p-coumaroyl group to the this compound structure confers strong lipase inhibitory properties.

Table 1: Pancreatic Lipase Inhibitory Activity of 3-O-trans-p-coumaroyl this compound and Related Triterpenes This table is based on data from a study that isolated and evaluated several triterpenes from the roots of Actinidia arguta.

| Compound | IC50 (µM) for Pancreatic Lipase Inhibition |

| 3-O-trans-p-coumaroyl this compound | 14.95 |

| Ursolic acid | 15.83 |

| Corosolic acid | 20.42 |

| Betulinic acid | 21.10 |

| 23-Hydroxyursolic acid | 41.67 |

| Asiatic acid | 76.45 |

Alpha-Glucosidase Inhibitory Activity

Cellular and Biochemical Effects

Beyond enzyme inhibition, the broader biochemical effects of compounds from natural sources, including their antioxidant capacity, are of significant interest.

Antioxidants protect cells from damage caused by unstable molecules known as free radicals. The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single-electron transfer (SET) to neutralize these reactive species.

While specific studies detailing the antioxidant mechanisms of isolated this compound are not extensively available, research on extracts from plants of the Actinidia genus, such as Actinidia arguta, provides relevant context. These extracts, which contain a mixture of phytochemicals including triterpenoids like this compound, as well as significant amounts of phenolic compounds and vitamin C, demonstrate potent free-radical scavenging capabilities. nih.govmdpi.com

Anti-inflammatory Pathways

At present, there is a lack of specific studies detailing the anti-inflammatory pathways directly modulated by isolated this compound. Research on extracts from Actinidia species, however, suggests potential anti-inflammatory effects. For instance, extracts from Actinidia arguta have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced macrophages. mdpi.com These effects are often mediated through the downregulation of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the expression of various pro-inflammatory cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). While these findings are promising, it remains to be elucidated whether this compound is a primary contributor to these effects and how it might directly interact with components of the NF-κB signaling cascade.

Immunomodulatory Properties

The immunomodulatory properties of pure this compound have not been extensively investigated. However, studies on plant extracts containing triterpenoids suggest potential roles in modulating immune responses. Immunomodulation can involve the regulation of cytokine production, influencing the activity of immune cells such as macrophages, lymphocytes, and natural killer cells. For instance, some triterpenoids have been shown to modulate the balance between Th1 and Th2 immune responses or to regulate the production of key cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and various interleukins. mdpi.comnih.gov Future research is needed to determine if this compound exhibits similar activities and to identify its specific molecular targets within the immune system.

Antitumor Potential (Mechanistic Studies)

There is currently no direct evidence from mechanistic studies on the antitumor potential of isolated this compound. In contrast, the compound Actinomycin D is a well-established chemotherapeutic agent that inhibits cell proliferation and induces apoptosis in various cancer cells by intercalating into DNA and inhibiting RNA synthesis. nih.govmdpi.comnih.gov It is imperative not to conflate the potential activities of this compound with the known mechanisms of Actinomycin D. Future investigations into this compound's antitumor potential would need to explore its effects on key cancer-related pathways, such as cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).

Antidiabetic Activity (Mechanistic Studies beyond enzyme inhibition)

Specific mechanistic studies on the antidiabetic activity of this compound are not available in the current scientific literature. Research on extracts from Actinidia has indicated potential benefits in glucose regulation. youtube.com The molecular mechanisms underlying such effects could involve the modulation of insulin (B600854) signaling pathways, regulation of glucose transporters, or effects on pancreatic beta-cell function. For example, some compounds can influence the phosphorylation cascade of the insulin receptor substrate (IRS) proteins and the activation of downstream effectors like Akt/PKB, which are central to glucose uptake and metabolism. mdpi.com Whether this compound plays a role in these processes is a subject for future investigation.

Neuroprotective Mechanisms

The neuroprotective mechanisms of this compound have yet to be specifically explored. Generally, neuroprotection involves safeguarding neurons from damage induced by factors like oxidative stress, neuroinflammation, and excitotoxicity. nih.govnih.govmdpi.com Many natural compounds exert neuroprotective effects by scavenging reactive oxygen species (ROS), enhancing endogenous antioxidant defenses, and modulating signaling pathways involved in neuronal survival and death. nih.gov Investigating whether this compound can cross the blood-brain barrier and interact with neural pathways would be a critical first step in understanding its potential neuroprotective role.

Anti-aging Cellular Processes

There is no direct research on the effects of this compound on anti-aging cellular processes. The study of cellular aging, or senescence, involves complex pathways related to telomere shortening, DNA damage responses, and the activity of sirtuins and other longevity-associated proteins. nih.govresearchgate.netresearchgate.net Natural compounds with anti-aging potential often act by mitigating oxidative stress, a key contributor to the aging process, or by modulating pathways that regulate cellular lifespan and stress resistance. researchgate.net Future studies could explore whether this compound influences these fundamental cellular processes.

Antimicrobial Defense Mechanisms

As a phytoalexin, this compound is produced by plants in response to pathogen attack, suggesting a potential role in antimicrobial defense. nih.gov The specific mechanisms by which it may exert antimicrobial activity are unknown. Generally, antimicrobial compounds can act through various mechanisms, including disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. nih.govyoutube.comyoutube.com Determining the spectrum of activity of this compound against different pathogens and elucidating its mode of action at the molecular level would be a valuable area for future research.

Interplay with other Phytochemicals in Actinidia Extracts

Synergistic or Antagonistic Effects with Flavonoids, Polyphenols, etc.

Studies on kiwifruit have identified a wide range of phenolic compounds, including flavonoids like catechin, epicatechin, and quercetin, as well as phenolic acids such as chlorogenic acid and caffeic acid. nih.govacs.orgmdpi.com These compounds are well-known for their potent antioxidant properties. mdpi.comnih.gov The co-occurrence of these polyphenols with triterpenoids like this compound and its close relative, ursolic acid, within the same plant tissues, sets the stage for potential interactions that could enhance bioactivity. acs.orgresearchgate.net

Research on other plant extracts has demonstrated clear synergistic relationships between triterpenoids and flavonoids. For instance, studies combining the triterpenoids ursolic acid and oleanolic acid with the flavonoid dihydromyricetin (B1665482) have shown enhanced antimicrobial activity compared to the individual compounds. mdpi.com This suggests a plausible mechanism where different classes of compounds can act on multiple targets or enhance each other's bioavailability and efficacy. Given that ursolic acid is also found in Actinidia species, it is reasonable to hypothesize that similar synergistic interactions could occur between this compound and the rich profile of flavonoids and polyphenols present in kiwi extracts. researchgate.net

The following table summarizes the potential interactions between this compound and other major phytochemicals found in Actinidia extracts, based on the general principles of phytochemical synergy and studies on related compounds.

| Phytochemical Class | Specific Compounds in Actinidia | Potential Interaction with this compound | Observed Effect in Extracts/Related Studies |

| Flavonoids | Catechin, Epicatechin, Quercetin, Rutin | Synergistic | Enhanced antioxidant and antimicrobial activities are often observed when flavonoids are combined with other phytochemicals. nih.govmdpi.com Studies on Actinidia extracts show a strong correlation between flavonoid content and overall antioxidant capacity. nih.gov |

| Phenolic Acids | Chlorogenic Acid, Caffeic Acid, Gallic Acid | Synergistic | These compounds are major contributors to the antioxidant activity of kiwifruit. nih.gov Synergistic antioxidant effects have been documented between different phenolic acids and flavonoids. rjpharmacognosy.ir |

| Other Triterpenoids | Ursolic Acid, Oleanolic Acid | Additive or Synergistic | The presence of multiple triterpenoids could lead to a broader spectrum of activity. Synergistic antimicrobial effects have been noted between ursolic and oleanolic acids. mdpi.com |

| Vitamins | Vitamin C (Ascorbic Acid), Vitamin E | Synergistic | Vitamin C is a potent antioxidant that can regenerate other antioxidants like Vitamin E. Its high concentration in kiwi likely contributes significantly to the overall antioxidant synergy within the extracts. mdpi.comnih.gov |

Future Directions and Research Imperatives for Actinidic Acid

Elucidation of Detailed Mechanism of Action

While actinidic acid and its derivatives have shown potential in areas like inhibiting certain enzymes, the precise molecular mechanisms governing these activities are not fully understood. researchgate.netnih.gov Future research must prioritize a deeper investigation into how these compounds interact with their biological targets at a molecular level. For instance, studies on related compounds from Actinidia species have pointed towards the modulation of signaling pathways like NF-κB and MAPK, which are crucial in inflammation. nih.govbohrium.comnih.gov A focused effort to determine if this compound follows similar or distinct pathways is essential. This would involve techniques such as molecular docking simulations to predict binding affinities and modes of interaction with target proteins, followed by experimental validation.

Advanced Structural Modification and Synthetic Analogue Studies

The natural structure of this compound provides a foundation for chemical modification to enhance its biological activities or improve its pharmacokinetic properties. The synthesis of analogues is a key strategy in drug discovery, allowing for the exploration of structure-activity relationships. nih.govmdpi.com For pentacyclic triterpenoids like this compound, modifications could involve the introduction of different functional groups to alter properties like water solubility, which is often a limiting factor for this class of compounds. caldic.comwikipedia.org For example, the creation of ester or ether derivatives at the hydroxyl groups, or modification of the carboxylic acid group, could lead to analogues with improved potency or selectivity. nih.govfrontiersin.org

Investigation of Bioavailability and Bioactivity at the Cellular Level (in vitro studies)

Understanding how this compound and its analogues are absorbed and function within cells is critical. In vitro studies using various cell lines are necessary to assess their bioactivity and bioavailability. researchgate.net Such studies can elucidate the compound's ability to cross cell membranes and exert its effects on intracellular targets. researchgate.net Research on extracts from Actinidia species has already demonstrated bioactivity in cell-based assays, including antioxidant and anti-inflammatory effects. mdpi.comscilit.comresearchgate.net Future investigations should focus specifically on purified this compound and its synthetic derivatives to determine their individual contributions and potencies in various cellular models.

Systems Biology and Omics Approaches in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, modern systems biology and "omics" approaches are indispensable. mdpi.comnih.govnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of the molecular changes induced by a compound within a biological system. frontiersin.orgresearchgate.net By applying these methods, researchers can identify the broader network of genes, proteins, and metabolic pathways affected by this compound. mdpi.com This approach can reveal not only the primary targets but also the downstream effects and potential off-target interactions, providing a more complete picture of its mechanism of action. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical)

Initial research has pointed to potential therapeutic applications for compounds from Actinidia species, including anti-inflammatory and anti-diabetic effects. researchgate.netfrontiersin.org For instance, derivatives of this compound have shown inhibitory activity against pancreatic lipase (B570770), suggesting a potential role in managing obesity. nih.gov Future pre-clinical studies should explore a wider range of biological targets and therapeutic areas. nih.gov This could include investigating its potential in areas such as cancer, where other triterpenoids have shown promise, or in neurodegenerative diseases. amegroups.orgresearchgate.net Such explorations would involve screening this compound and its analogues against a panel of disease-relevant targets and in animal models of various diseases.

Development of Standardized Extraction and Characterization Protocols for this compound and its Derivatives

To ensure the reproducibility and comparability of research findings, the development of standardized protocols for the extraction and characterization of this compound is crucial. Currently, various methods are used to extract compounds from Actinidia species, which can lead to variability in the yield and purity of the target compound. cabidigitallibrary.orgmdpi.comresearchgate.net A standardized protocol would specify the optimal plant part, extraction solvent, temperature, and purification techniques, such as chromatography. frontiersin.orgfrontiersin.org Furthermore, comprehensive characterization using techniques like NMR spectroscopy and mass spectrometry is necessary to confirm the identity and purity of the isolated compounds. mdpi.com

Sustainability and Cultivation Strategies for Actinidia Species to Optimize this compound Yields

As research into this compound progresses, ensuring a sustainable and optimized supply will become increasingly important. This involves developing cultivation strategies for Actinidia species that maximize the yield of this compound. revista-agroproductividad.orgmdpi.com Factors such as plant variety, growing conditions (e.g., soil type, climate), and harvest time can significantly influence the concentration of secondary metabolites. ishs.orgactahort.orgcabidigitallibrary.org Research into the biosynthetic pathways of triterpenoids in Actinidia can provide insights into how to enhance production through agricultural practices or biotechnological approaches. nih.govuniprot.orgfrontiersin.org

Q & A

Q. What are the primary methodologies for isolating and identifying Actinidic Acid from plant sources?

this compound (C30H46O5) is commonly isolated from the peel of unripe Actinidia deliciosa (kiwi) fruits using dichloromethane extraction followed by column chromatography. Detection and purity assessment (>98%) are typically performed via high-performance liquid chromatography (HPLC) with UV or mass spectrometry validation . For novel species, such as Salvia sericeotomentosa varieties in Turkey, researchers should combine solvent extraction (e.g., dichloromethane) with NMR (¹H, ¹³C, 2D) and IR spectroscopy to confirm structural elucidation .

Q. How does this compound function as a phytoalexin, and what experimental models validate its role?

this compound acts as a plant defense compound by inhibiting pathogen growth. Researchers can validate this by:

- In vitro assays : Testing antifungal/bacterial activity at varying concentrations (e.g., 10–100 µg/mL) using agar diffusion or microdilution methods.

- In planta studies : Applying this compound to wounded plant tissues and monitoring lesion development. Comparative studies with other phytoalexins (e.g., esculetin) should include controls for solvent effects and baseline pathogen growth rates .

Q. What are the key challenges in standardizing this compound quantification across different plant matrices?

Matrix complexity (e.g., phenolic interference in Actinidia extracts) requires optimized sample preparation:

- Solid-phase extraction (SPE) to remove interfering compounds.

- HPLC conditions : Use C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) for improved peak resolution. Calibration curves must be validated using certified reference standards, and recovery rates should exceed 85% to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data, such as its moderate cell proliferation rate compared to other triterpenes?

In a study testing 100 µg/mL this compound on keratinocytes, it showed a proliferation rate of 69.36 ± 5.72%, significantly lower than loganic acid (83.12%) but higher than corosolic acid (16.39%) . To address such discrepancies:

- Dose-response analysis : Test a wider concentration range (e.g., 1–200 µg/mL) to identify optimal activity thresholds.

- Mechanistic studies : Investigate signaling pathways (e.g., ERK1/2 phosphorylation) to determine if this compound’s effects are pathway-specific or cell-type-dependent.

- Synergy assays : Evaluate combinatorial effects with other proliferative agents (e.g., growth factors) .

Q. What experimental designs are suitable for investigating this compound’s role in actinide-dependent archaeal interactions and human diseases?

this compound’s association with actinide-rich environments (e.g., Lemurian supercontinent mineral deposits) suggests a potential role in archaeal metabolism. Key approaches include:

- Cholesterol substrate assays : Measure metabolites like cytochrome F420, hydrogen peroxide, and digoxin in patient plasma to assess archaeal activity.

- Antibiotic/rutile modulation : Test how this compound production changes with antibiotic exposure (reduction) or rutile addition (enhancement).

- Geochemical correlation : Analyze this compound prevalence in regions with endemic diseases (e.g., endomyocardial fibrosis) and high actinide mineral content .

Q. How can researchers integrate multi-omics approaches to study this compound’s biosynthesis and evolutionary significance?

- Transcriptomics : Identify upregulated genes in Actinidia deliciosa under stress (e.g., pathogen attack) to map biosynthetic pathways.

- Metabolomics : Use LC-MS/MS to profile triterpenoid intermediates in this compound synthesis.

- Phylogenetic analysis : Compare this compound-producing species (e.g., Salvia, Actinidia) to trace evolutionary divergence and horizontal gene transfer events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.